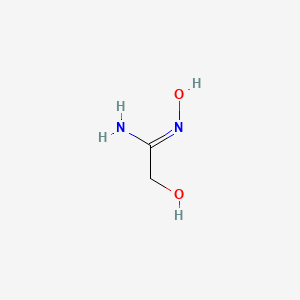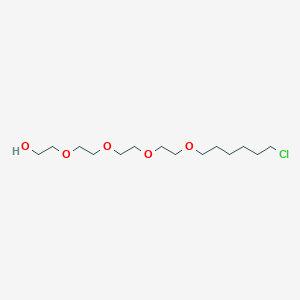
Scropolioside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scropolioside B is an iridoid glycoside compound isolated from the Tibetan medicinal plant Scrophularia dentata Royle ex Benth. Iridoids are known for their diverse biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects . This compound has garnered attention for its potent anti-inflammatory properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Scropolioside B involves multiple steps, starting from the extraction of iridoid glycosides from Scrophularia dentata. The process includes:
Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.
Isolation: The crude extract is then purified using chromatographic techniques such as column chromatography.
Identification: The isolated compound is identified and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Scropolioside B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its glycosidic moiety.
Substitution: Substitution reactions can introduce different functional groups to enhance its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various iridoid derivatives with modified biological activities.
Applications De Recherche Scientifique
Scropolioside B has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other iridoid derivatives.
Biology: Studied for its role in modulating inflammatory pathways.
Mécanisme D'action
Scropolioside B exerts its effects primarily through the inhibition of the NF-κB pathway, a key regulator of inflammatory responses. It blocks the expression of pro-inflammatory cytokines such as TNF, IL-1, and IL-32. Additionally, it inhibits the activation of the inflammasome NLRP3 pathway, further reducing inflammation .
Comparaison Avec Des Composés Similaires
Catalpol: Another iridoid glycoside with anti-inflammatory properties.
Aucubin: Known for its hepatoprotective and anti-inflammatory effects.
Harpagide: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness of Scropolioside B: this compound stands out due to its superior efficacy in inhibiting the NF-κB pathway compared to similar compounds like catalpol. It also shows a higher potency in reducing the expression, maturation, and secretion of IL-1β .
Propriétés
IUPAC Name |
[(2S,3S,4R,5R,6S)-5-acetyloxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyl-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-3-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46O17/c1-21-33(54-27(45)15-13-23-9-5-3-6-10-23)35(55-28(46)16-14-24-11-7-4-8-12-24)36(52-22(2)44)40(51-21)56-34-25-17-18-50-38(29(25)41(20-43)37(34)58-41)57-39-32(49)31(48)30(47)26(19-42)53-39/h3-18,21,25-26,29-40,42-43,47-49H,19-20H2,1-2H3/b15-13+,16-14+/t21-,25+,26+,29+,30+,31-,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHWYSGBVKSPAM-VNWDAGECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C=CC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)/C=C/C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2917138.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride](/img/structure/B2917140.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2917142.png)


![(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2917147.png)







